molecular formula C8H10O2 B1599824 1-(Methoxymethoxy)benzene CAS No. 824-91-9

1-(Methoxymethoxy)benzene

Cat. No. B1599824
CAS RN: 824-91-9
M. Wt: 138.16 g/mol
InChI Key: DDAHODSRFCRULG-UHFFFAOYSA-N
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Patent
US08283102B2

Procedure details

Under an ice bath, about 200 g of phenol and about 256 g of chloromethyl methyl ether were mixed and stirred in about 2 L of methylene chloride (MC), and about 740 ml of diisopropylethylamine (DIPEA) was gradually dropped. Next, the ice bath was removed and a temperature was increased, and then a synthesis reaction (see Equation 1 below) was performed while stirring for about 12 hours at room temperature. Next, distilled water was added in a reaction mixed liquid to complete the synthesis reaction and to extract an organic phase. Next, the organic phase was washed using about 0.5 N of HCl aqueous solution, distilled water, about 1 N of NaOH aqueous solution, and distilled water in the stated order, and then dried using magnesium sulphate. Next, the organic phase was filtered and concentrated to obtain about 240 g (a yield: about 81.7%) of methoxymethoxybenzene, and a structure of the methoxymethoxybenzene was observed by 1H-NMR (see FIG. 1):
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
81.7%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][O:9][CH2:10]Cl.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[CH3:8][O:9][CH2:10][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
256 g
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
740 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for about 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
a temperature was increased
CUSTOM
Type
CUSTOM
Details
a synthesis reaction (see Equation 1 below)
DISTILLATION
Type
DISTILLATION
Details
Next, distilled water
ADDITION
Type
ADDITION
Details
was added in a reaction
ADDITION
Type
ADDITION
Details
mixed liquid
CUSTOM
Type
CUSTOM
Details
the synthesis reaction
EXTRACTION
Type
EXTRACTION
Details
to extract an organic phase
WASH
Type
WASH
Details
Next, the organic phase was washed
DISTILLATION
Type
DISTILLATION
Details
distilled water, about 1 N of NaOH aqueous solution
DISTILLATION
Type
DISTILLATION
Details
distilled water in the stated order
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
Next, the organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COCOC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.